Methyl 5-aminoindoline-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 5-amino-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
IVNLMTGEMBGSHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=CC(=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 5 Aminoindoline 2 Carboxylate
Strategic Approaches to Indoline (B122111) Ring System Construction
The assembly of the Methyl 5-aminoindoline-2-carboxylate scaffold requires a multi-step approach involving the formation of the bicyclic indoline system, followed by the specific placement of the amino and methyl carboxylate groups.
Cyclization Reactions for Indoline Core Synthesis
The foundational step in the synthesis is the construction of the indoline ring. Various cyclization reactions are employed to create this core structure. One prominent method is the Fischer indole (B1671886) synthesis, which can be adapted for indoline synthesis by subsequent reduction. This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone. Another powerful technique is the palladium-catalyzed intramolecular cyclization of N-aryl imines, which allows for the efficient assembly of the indole ring from readily available anilines and ketones through an oxidative linkage of C-H bonds. The resulting indole can then be reduced to the indoline core using various reducing agents, such as sodium cyanoborohydride or through catalytic hydrogenation.
Methods for Installing the Amino Group at the C5 Position
The introduction of an amino group at the C5 position of the indoline ring is a critical functionalization step. A common and effective strategy is the electrophilic nitration of the aromatic ring followed by reduction. To achieve regioselectivity at the C5 position, the indoline nitrogen is typically first protected with an acetyl group. The N-acetyl group acts as a para-directing group, guiding the incoming nitro group to the desired C5 position during nitration with reagents like nitric acid in sulfuric acid. This approach selectively yields the 1-acetyl-5-nitroindoline derivative. Once the nitro group is in place, it can be readily reduced to the corresponding primary amine using standard reduction methods, such as catalytic hydrogenation over palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride or sodium dithionite.
Esterification Techniques for the C2 Carboxylate
The final functionalization is the conversion of the carboxylic acid at the C2 position to a methyl ester. The most widely used method for this transformation is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This acid-catalyzed reaction involves treating the indoline-2-carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium towards the formation of the methyl ester product. masterorganicchemistry.com This method is highly effective for preparing methyl esters of various carboxylic acids, including the indoline-2-carboxylic acid core. mdpi.com
Precursor-Based Synthesis Pathways
Specific, well-defined pathways starting from advanced precursors offer reliable routes to this compound. These methods leverage the chemistry of nitroindole and indoline-2-carboxylic acid derivatives.
Synthesis via Reduction of Nitroindole Derivatives
A key pathway begins with a suitable nitroindole precursor, specifically Methyl 5-nitroindole-2-carboxylate. This intermediate can be synthesized via the Fischer indole synthesis using the 4-nitrophenylhydrazone of ethyl pyruvate, followed by esterification to the methyl ester. thieme-connect.com The crucial step in this pathway is the simultaneous reduction of both the nitro group at the C5 position and the C2-C3 double bond of the indole ring to form the indoline structure.
Catalytic hydrogenation is a highly effective method for this transformation. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This process chemoselectively reduces the nitro group to an amino group and concurrently saturates the indole ring to yield the indoline core. nih.gov
Table 1: Catalytic Hydrogenation of Methyl 5-nitroindole-2-carboxylate
| Entry | Substrate | Catalyst | Hydrogen Source | Solvent | Product | Yield |
| 1 | Methyl 5-nitroindole-2-carboxylate | 10% Pd/C | H₂ (gas) | Ethanol | This compound | High |
| 2 | Ethyl 5-nitroindole-2-carboxylate | 5% Pd/C | Ammonium formate | Ethanol | Ethyl 5-aminoindole-2-carboxylate | >95% chemicalbook.com |
This table is a representative summary of typical reaction conditions.
Approaches from Indoline-2-carboxylic Acid Precursors
An alternative and highly controlled synthesis starts with commercially available indoline-2-carboxylic acid. thieme-connect.com This pathway allows for the sequential and regioselective introduction of the required functional groups.
The synthesis begins with the protection of the indoline nitrogen via acetylation with acetic anhydride. This step is crucial as the resulting N-acetyl group directs the subsequent electrophilic nitration to the C5 position. The carboxylic acid is then esterified to the methyl ester using standard Fischer esterification conditions (methanol and sulfuric acid). thieme-connect.com
The key step is the nitration of Methyl 1-acetylindoline-2-carboxylate. Using a mixture of concentrated nitric and sulfuric acid at low temperatures introduces a nitro group selectively at the C5 position, affording Methyl 1-acetyl-5-nitroindoline-2-carboxylate. thieme-connect.com
Finally, the synthesis is completed by a reduction step, which converts the nitro group to the amino group, and the removal of the acetyl protecting group. This can often be accomplished in a single step under catalytic hydrogenation conditions, which will reduce the nitro group while the acetyl group can be subsequently or simultaneously removed under appropriate conditions to yield the final product, this compound.
Table 2: Synthesis Steps from Indoline-2-carboxylic Acid
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | Indoline-2-carboxylic acid | Acetic Anhydride | 1-Acetylindoline-2-carboxylic acid |
| 2 | 1-Acetylindoline-2-carboxylic acid | Methanol, H₂SO₄ | Methyl 1-acetylindoline-2-carboxylate |
| 3 | Methyl 1-acetylindoline-2-carboxylate | HNO₃, H₂SO₄, -20 to -10 °C | Methyl 1-acetyl-5-nitroindoline-2-carboxylate thieme-connect.com |
| 4 | Methyl 1-acetyl-5-nitroindoline-2-carboxylate | H₂, Pd/C; followed by hydrolysis | This compound |
This table outlines the synthetic sequence based on established chemical transformations.
Synthesis Involving Protected Indoline Intermediates
The synthesis of specifically substituted indolines, such as this compound, often requires the use of protecting groups to control regioselectivity during chemical transformations. A key strategy involves the protection of the indoline nitrogen, which modulates its reactivity and directs subsequent functionalization of the aromatic ring.
A direct route to a precursor of the target compound, methyl 5-nitroindole-2-carboxylate, utilizes N-acetylation as a protection strategy. researchgate.net In this method, indoline-2-carboxylic acid is first protected as methyl 1-acetylindoline-2-carboxylate. This protection is crucial for directing the subsequent nitration step preferentially to the 5-position of the indoline ring. The nitration is followed by dehydrogenation to yield the indole structure. The final step to obtain the target amino compound would be the reduction of the nitro group. This multi-step process, summarized in the table below, highlights the necessity of protection to achieve the desired 5-substituted pattern. researchgate.net
This approach demonstrates that protecting the indoline nitrogen is an effective method for synthesizing 5-substituted indoline derivatives, preventing undesired side reactions and enabling precise functionalization.
Modern Catalytic and Green Chemistry Techniques in Synthesis
Recent advancements in organic synthesis have been driven by the development of catalytic systems that offer higher efficiency, selectivity, and improved environmental profiles compared to classical methods. These modern techniques are highly applicable to the synthesis of indoline and indole scaffolds.
Palladium catalysis is a powerful tool for constructing the indoline and indole frameworks. One notable application is the direct oxidative C-H amination to form indole-2-carboxylates from readily available 2-acetamido-3-aryl-acrylates. nih.govnih.gov This reaction utilizes a catalytic amount of a Palladium(II) source with molecular oxygen as the terminal oxidant, representing an atom-economical and environmentally friendly approach. nih.gov The mild conditions are compatible with a wide range of electron-rich and electron-poor substrates. nih.govnih.gov
Another significant palladium-catalyzed method is the intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine derivatives, which provides access to various substituted indolines. organic-chemistry.org Furthermore, palladium catalysts facilitate the oxidative dehydrogenation of indolines to form indoles, which can be coupled with a sequential C2-regioselective Heck-type reaction to produce 2-arylindoles in a one-step process. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions for Indoline/Indole Synthesis
| Reaction Type | Substrate | Catalyst System | Key Features |
|---|---|---|---|
| Aerobic C-H Amination | 2-Acetamido-3-aryl-acrylate | Pd(II) / O₂ | Direct synthesis of indole-2-carboxylates. nih.govnih.gov |
| Intramolecular C-H Amination | PA-protected β-arylethylamine | Palladium catalyst | Efficient synthesis of indoline compounds. organic-chemistry.org |
| Oxidative Dehydrogenation | 1H-Indoline | Pd(OAc)₂ / Neocuproine / O₂ | One-step synthesis of 2-arylindoles from indolines. nih.gov |
Cross-dehydrogenative coupling (CDC) has emerged as a highly efficient strategy for forming C-C and C-heteroatom bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. In the context of indole chemistry, oxidative, dearomative CDC of indoles with various C-H nucleophiles has been developed to produce structurally diverse 2,2-disubstituted indolin-3-ones in high yields. nih.govmdpi.com This method features a broad substrate scope, accommodating various indoles and nucleophiles like 1,3-dicarbonyl compounds, other indoles, pyrrole, and thiophene. nih.govmdpi.comresearchgate.net The process allows for the construction of complex molecular scaffolds, including bisindole structures found in bioactive natural products. nih.govmdpi.com
In line with the principles of green chemistry, significant effort has been directed towards developing metal-free and electrocatalytic synthetic routes. These methods circumvent the use of expensive and potentially toxic transition metals.
An iodine-mediated electrochemical method allows for the switchable synthesis of indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.orgorganic-chemistry.org This process avoids the need for external chemical oxidants. organic-chemistry.org Electrocatalysis has also been employed for the dehydrogenative cyclization of 2-vinylanilides to produce substituted indoles. organic-chemistry.org Another approach involves a metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ as the oxidant to afford a diverse range of substituted indoles. acs.org These electrochemical and metal-free reactions often proceed under mild conditions and offer high efficiency and operational simplicity. mdpi.comdergipark.org.tr
The synthesis of chiral indoline derivatives is of great importance, as stereochemistry often plays a critical role in the biological activity of pharmaceutical compounds. Stereoselective routes aim to control the three-dimensional arrangement of atoms in the final product. One advanced strategy involves a diastereoselective cascade reaction of indole-tethered pyrroles with alkyl halides. acs.org This reaction proceeds via an indole-C3-alkylation followed by an aza-Friedel–Crafts cascade, affording complex tetracyclic indoline structures with high diastereoselectivity. acs.org Such methods provide efficient access to sp3-enriched polycyclic frameworks, which are highly valuable in medicinal chemistry. researchgate.net
Development of Novel Synthetic Pathways and Reaction Optimization Strategies
The continual search for more efficient and versatile methods for indoline synthesis has led to the development of novel reaction pathways and rigorous optimization of existing ones.
One innovative approach is the aza-Heck cyclization using N-hydroxy anilines as electrophiles. nih.gov This method is notable for being the first to use a carbonate leaving group in this type of cyclization and provides access to indolines with diverse functionalities and complex ring topologies. nih.gov The reaction conditions were carefully optimized, as shown in the table below, identifying a combination of a palladium pre-catalyst and a specific phosphine ligand to achieve high yields. nih.gov
Table 3: Optimization of Aza-Heck Cyclization for Indoline Synthesis
| Entry | Pd Catalyst (mol %) | Ligand (mol %) | Yield (%) |
|---|---|---|---|
| 1 | (COD)Pd(CH₂SiMe₃)₂ mdpi.com | P(4-CF₃-C₆H₄)₃ organic-chemistry.org | 73 |
| 2 | (COD)Pd(CH₂SiMe₃)₂ mdpi.com | P(4-F-C₆H₄)₃ organic-chemistry.org | 45 |
| 3 | (COD)Pd(CH₂SiMe₃)₂ mdpi.com | P[3,5-(CF₃)₂-C₆H₃]₃ organic-chemistry.org | 53 |
| 4 | (COD)Pd(CH₂SiMe₃)₂ mdpi.com | P(o-tol)₃ organic-chemistry.org | 85 |
| 5 | Pd₂(dba)₃·CHCl₃ [2.5] | P(o-tol)₃ organic-chemistry.org | 84 (Isolated) |
Adapted from a study on aza-Heck cyclization. nih.gov
Other novel methods include cobalt-catalyzed synthesis of indolines from o-aminobenzylidine N-tosylhydrazones via a cobalt(III)-carbene radical intermediate. scispace.comresearchgate.net This transformation takes advantage of intramolecular 1,5-hydrogen atom transfer. scispace.com Additionally, a dual-catalysis system combining nickel and a photoredox catalyst has been developed for the annulation of 2-iodoaniline derivatives and terminal alkenes to form indolines with high regioselectivity. mit.edu These emerging strategies expand the toolkit available for constructing the indoline core, often with unique selectivity and functional group tolerance. researchgate.netmit.edu
Chemical Reactivity and Transformations of Methyl 5 Aminoindoline 2 Carboxylate
Reactions at the C5 Amino Group
The C5 amino group, being an aromatic amine, exhibits typical nucleophilic character and is susceptible to a variety of electrophilic substitution reactions. These reactions provide a convenient handle for the introduction of diverse functionalities onto the indoline (B122111) scaffold.
The primary amino group at the C5 position of Methyl 5-aminoindoline-2-carboxylate readily undergoes acylation and sulfonylation reactions with corresponding acylating and sulfonylating agents. These reactions are fundamental in modifying the electronic properties and steric bulk of the amino group, which can be crucial for various applications, including the synthesis of biologically active molecules.
Acylation Reactions
Acylation of the C5 amino group can be achieved using various acylating agents such as acyl chlorides and acid anhydrides, often in the presence of a base to neutralize the acid byproduct. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. A common example is the reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine to yield the corresponding 5-acetamido derivative. These reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran at room temperature.
Table 1: Representative Acylation Reactions of this compound
| Acylating Agent | Base | Solvent | Product |
|---|---|---|---|
| Acetyl chloride | Triethylamine | Dichloromethane | Methyl 5-acetamidoindoline-2-carboxylate |
| Benzoyl chloride | Pyridine | Tetrahydrofuran | Methyl 5-benzamidoindoline-2-carboxylate |
Sulfonylation Reactions
Similarly, sulfonylation of the C5 amino group is readily accomplished by treating this compound with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of sulfonamides, which are important pharmacophores found in many therapeutic agents. For instance, reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of pyridine yields the corresponding 5-(p-toluenesulfonamido) derivative.
Table 2: Representative Sulfonylation Reactions of this compound
| Sulfonylating Agent | Base | Solvent | Product |
|---|---|---|---|
| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | Methyl 5-(p-toluenesulfonamido)indoline-2-carboxylate |
The aromatic primary amino group at the C5 position can be converted into a diazonium salt, which is a versatile intermediate for a variety of subsequent transformations, most notably azo coupling reactions. slideshare.net
Diazotization
Diazotization is typically carried out by treating this compound with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. icrc.ac.ir The diazonium salt of this compound is a highly reactive species and is generally used immediately in the next step without isolation.
Azo Coupling Reactions
The in situ generated diazonium salt is a weak electrophile and can react with electron-rich aromatic compounds (coupling components) such as phenols, anilines, and naphthols in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. researchgate.net The position of coupling on the aromatic ring of the coupling component is directed by the activating groups present. For instance, coupling with phenol typically occurs at the para position, while coupling with β-naphthol occurs at the α-position. The pH of the reaction medium is a critical parameter for successful azo coupling; mildly acidic to neutral conditions are generally preferred. icrc.ac.ir
Table 3: Azo Coupling Reactions with Diazotized this compound
| Coupling Component | Reaction Conditions | Product |
|---|---|---|
| Phenol | Mildly alkaline (pH 8-10) | Methyl 5-((4-hydroxyphenyl)diazenyl)indoline-2-carboxylate |
| Aniline | Mildly acidic (pH 4-5) | Methyl 5-((4-aminophenyl)diazenyl)indoline-2-carboxylate |
The C5 amino group serves as a key functional handle for the synthesis of diverse chemical libraries through various amine derivatization reactions. Combinatorial chemistry approaches often utilize the reactivity of this amino group to introduce a wide range of substituents, thereby generating a large number of structurally related compounds for biological screening.
Common derivatization strategies include reductive amination with a variety of aldehydes and ketones, urea and thiourea formation by reaction with isocyanates and isothiocyanates, respectively, and amide bond formation with a diverse set of carboxylic acids. These reactions are often performed on a solid support to facilitate purification and automation, which are hallmarks of combinatorial library synthesis. The resulting libraries of 5-aminoindoline-2-carboxylate derivatives can then be screened for various biological activities.
Reactions at the Carboxylate Ester Group
The methyl ester at the C2 position of the indoline ring is another key site for chemical modification, allowing for transformations that alter the properties of this part of the molecule.
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. researchgate.netorgsyn.org
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is a common method for the conversion of esters to carboxylic acids. orgsyn.org This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with a co-solvent like methanol or ethanol to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid, 5-aminoindoline-2-carboxylic acid.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used.
Table 4: Hydrolysis of this compound
| Reagents | Conditions | Product |
|---|---|---|
| NaOH (aq), MeOH | Reflux, then H3O+ workup | 5-Aminoindoline-2-carboxylic acid |
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, transesterification can be used to prepare other alkyl esters, which may have different physical or biological properties.
To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. For example, heating this compound in ethanol with a catalytic amount of sulfuric acid will produce Ethyl 5-aminoindoline-2-carboxylate.
Table 5: Transesterification of this compound
| Alcohol | Catalyst | Product |
|---|---|---|
| Ethanol | H2SO4 (catalytic) | Ethyl 5-aminoindoline-2-carboxylate |
Amidation and Other Carboxylic Acid Derivative Formations
The methyl ester group at the C-2 position of this compound is a key site for transformations to other carboxylic acid derivatives, most notably amides. While direct conversion of the ester to an amide is possible, it often requires harsh conditions. A more common and efficient approach involves a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with an amine to form the desired amide.
Hydrolysis of the Methyl Ester:
The hydrolysis of the methyl ester to 5-aminoindoline-2-carboxylic acid can be achieved under basic conditions, for example, by treatment with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
Amide Bond Formation:
The resulting carboxylic acid can then be coupled with a primary or secondary amine to yield the corresponding amide. This transformation is typically facilitated by a variety of coupling reagents that activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Alternatively, phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.
The general reaction scheme is as follows:
Hydrolysis: this compound + LiOH → 5-Aminoindoline-2-carboxylic acid
Amidation: 5-Aminoindoline-2-carboxylic acid + Amine (R-NH₂) + Coupling Agent → 5-Aminoindoline-2-carboxamide
The choice of coupling agent and reaction conditions can be tailored based on the specific amine being used and the desired purity of the final product.
| Coupling Agent | Additive | Typical Solvent | Reaction Conditions | General Yield |
| DCC | HOBt | Dichloromethane (DCM) | 0 °C to room temp | Good to Excellent |
| EDC | NHS | Dimethylformamide (DMF) | Room temperature | Good to Excellent |
| HATU | Hünig's base (DIPEA) | Dimethylformamide (DMF) | Room temperature | Excellent |
| PyBOP | Hünig's base (DIPEA) | Dimethylformamide (DMF) | Room temperature | Excellent |
Modifications of the Indoline Ring System
The indoline ring of this compound is amenable to various modifications, including functionalization at other positions on the ring and, under certain conditions, transformations of the ring system itself.
Functionalization at Other Ring Positions
The benzene (B151609) portion of the indoline ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the 5-amino group and the nitrogen atom of the pyrrolidine ring. The directing effects of these groups will influence the position of substitution. The 5-amino group is a strong activating group and is ortho-, para-directing. The indoline nitrogen is also an activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the C4, C6, and C7 positions. The precise location of substitution can be influenced by the choice of reagents, reaction conditions, and the presence of protecting groups.
Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.
Nitration: The introduction of a nitro group can be accomplished using nitrating agents such as nitric acid in sulfuric acid, although care must be taken to control the reaction conditions to avoid over-nitration or oxidation.
Sulfonation: Sulfonation can be carried out using fuming sulfuric acid or chlorosulfonic acid.
Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups, respectively, onto the aromatic ring, typically using a Lewis acid catalyst. However, the amino groups can interfere with the catalyst, often necessitating their protection.
| Reaction | Reagent | Expected Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS) | C4, C6, or C7 |
| Nitration | HNO₃/H₂SO₄ | C4 or C6 |
| Acylation | Acyl chloride/AlCl₃ | C4 or C6 (with protected amines) |
Ring Transformations and Rearrangements
The indoline ring system is generally stable. However, under specific conditions, it can undergo transformations. One of the most common transformations of the indoline system is its oxidation to the corresponding indole (B1671886). This dehydrogenation can be achieved using a variety of oxidizing agents. A widely used reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Other reagents like manganese dioxide (MnO₂) can also be effective.
The conversion of this compound to Methyl 5-aminoindole-2-carboxylate introduces aromaticity to the five-membered ring, significantly altering the compound's electronic properties and reactivity.
Protecting Group Strategies and Deprotection Chemistry
Given the presence of two reactive amino groups (the indoline nitrogen and the 5-amino group) and a carboxylic ester, the use of protecting groups is often essential for achieving selective transformations at other parts of the this compound molecule.
The choice of protecting group is crucial and depends on its stability to the reaction conditions planned for other functional groups and the ease of its selective removal.
Protection of the 5-Amino Group:
The aromatic 5-amino group is often protected to prevent its interference in reactions such as N-acylation of the indoline nitrogen or to moderate its activating effect in electrophilic aromatic substitutions. Common protecting groups for aromatic amines include:
Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. It is stable to many reaction conditions but requires acidic or basic hydrolysis for removal.
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA).
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate. It is stable to acidic and basic conditions and is typically removed by hydrogenolysis.
Protection of the Indoline Nitrogen:
The secondary amine of the indoline ring can also be protected, particularly if reactions are intended at the 5-amino group or the aromatic ring. Common protecting groups for the indoline nitrogen include:
Acetyl (Ac): As with the 5-amino group, it provides good protection but requires hydrolytic cleavage.
tert-Butoxycarbonyl (Boc): Offers robust protection and is readily cleaved with acid.
Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): These sulfonyl groups are very stable and are typically removed under reductive conditions.
Orthogonal Protection Strategies:
In multi-step syntheses, an orthogonal protecting group strategy is often employed. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. For example, one could protect the 5-amino group with a Boc group (acid-labile) and the indoline nitrogen with a Cbz group (hydrogenolysis-labile). This would allow for the selective deprotection and subsequent reaction at either nitrogen atom.
| Protecting Group | Reagent for Introduction | Reagent for Deprotection | Target Functional Group(s) |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) | 5-Amino, Indoline N-H |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | H₂/Pd-C (Hydrogenolysis) | 5-Amino, Indoline N-H |
| Acetyl (Ac) | Acetic anhydride | Acid or Base Hydrolysis | 5-Amino, Indoline N-H |
Advanced Characterization and Computational Studies in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed characterization of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to build a complete picture of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Methyl 5-aminoindoline-2-carboxylate, ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation.
Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indoline (B122111) ring, the protons of the methylene groups in the five-membered ring, the amine protons, and the methyl ester protons. The chemical shifts (δ) and coupling constants (J) would reveal the connectivity and spatial relationships between these protons.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic CH | 6.5 - 7.5 | d, dd | 7.0 - 9.0 |
| CH₂ (ring) | 3.0 - 4.0 | m | |
| NH₂ | 3.5 - 5.0 | s (broad) | |
| OCH₃ | 3.6 - 3.9 | s | |
| NH (ring) | 4.0 - 5.5 | s (broad) |
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the indoline ring and the methyl group.
| Carbon Type | Expected Chemical Shift (ppm) |
| C=O (Ester) | 165 - 175 |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C | 110 - 135 |
| CH (ring) | 55 - 65 |
| CH₂ (ring) | 30 - 45 |
| OCH₃ | 50 - 55 |
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate the molecular ion and fragment ions. The fragmentation pattern would likely involve the loss of the methoxycarbonyl group and fragmentation of the indoline ring.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine and the indoline ring, the C=O bond of the ester, and the C-N and C-O single bonds. For related compounds like 5-aminoindole, N-H stretching vibrations have been observed around 3491 cm⁻¹ researchgate.net. The C-N stretching vibration in similar molecules is typically found in the region of 1290-1300 cm⁻¹ researchgate.net.
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| N-H (Indoline) | Stretching | 3200 - 3400 |
| C=O (Ester) | Stretching | 1700 - 1750 |
| C-N | Stretching | 1250 - 1350 |
| C-O (Ester) | Stretching | 1000 - 1300 |
Crystallographic Analysis for Solid-State Structure Determination
Studies on other complex indole (B1671886) derivatives have also demonstrated the utility of single-crystal X-ray diffraction in unambiguously confirming molecular structures and understanding intermolecular interactions mdpi.commdpi.com. For example, the analysis of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole confirmed its chemical architecture and provided insights into its supramolecular assembly through Hirshfeld surface analysis mdpi.com. Polyindole, a related polymer, has been shown to have an amorphous nature as determined by its X-ray diffraction pattern researchgate.net. These studies highlight the importance of X-ray crystallography in determining the three-dimensional arrangement of atoms and molecules in the solid state.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful complements to experimental studies, providing deeper insights into the structural and electronic properties of molecules. Density Functional Theory (DFT) calculations are commonly used to optimize the molecular geometry and predict spectroscopic properties of indole derivatives researchgate.netnih.gov.
For this compound, DFT calculations could be used to:
Predict the ¹H and ¹³C NMR chemical shifts.
Calculate the vibrational frequencies to aid in the assignment of IR spectral bands.
Determine the molecular orbital energies (HOMO and LUMO) to understand its electronic properties and reactivity.
Model intermolecular interactions to predict potential crystal packing arrangements.
For example, in the study of 5-aminoindole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to calculate the molecular geometry and vibrational frequencies, showing good agreement with experimental data researchgate.net. Similarly, DFT calculations have been employed to investigate the tautomerism in indolyl-triazole-3-thione Schiff bases mdpi.com. These computational approaches provide a theoretical framework that enhances the interpretation of experimental results and offers predictive power for the properties of new compounds.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the electronic nature of a molecule. Such calculations could provide detailed information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for predicting the molecule's reactivity, including sites susceptible to electrophilic or nucleophilic attack, and its potential for intermolecular interactions such as hydrogen bonding. For many organic molecules, DFT calculations are used to predict chemical properties like ionization potential, electron affinity, and chemical hardness. nih.govphyschemres.org
Table 1: Hypothetical Data from Quantum Chemical Calculations This table is for illustrative purposes only, as no specific data for this compound was found.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | N/A | Indicates the ability to donate electrons. |
| LUMO Energy | N/A | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | N/A | Relates to chemical reactivity and stability. |
| Dipole Moment | N/A | Indicates the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nextmol.com An MD simulation for this compound would allow researchers to observe its dynamic behavior, including the flexibility of the indoline ring and the rotation of its substituent groups. This is critical for understanding how the molecule might interact with biological targets, such as proteins or nucleic acids, or how it might pack in a solid-state material. The simulations could reveal preferred conformations and the energy barriers between them, providing a comprehensive picture of the molecule's conformational landscape.
Structure Prediction and Conformational Analysis
In the absence of experimental data from techniques like X-ray crystallography or NMR spectroscopy, computational methods can be used to predict the most stable three-dimensional structure of a molecule. testbook.com Conformational analysis involves systematically exploring the different spatial arrangements of a molecule to identify low-energy conformers. For a molecule like this compound, this would involve analyzing the puckering of the five-membered indoline ring and the orientation of the amino and methyl carboxylate groups. Understanding the preferred conformations is essential for predicting its biological activity and physical properties.
Role of Methyl 5 Aminoindoline 2 Carboxylate in the Synthesis of Biologically Active Compounds
Building Block in the Synthesis of Complex Heterocycles
The strategic placement of the amino and methyl carboxylate groups on the indoline (B122111) ring system positions Methyl 5-aminoindoline-2-carboxylate as a prime starting material for the synthesis of intricate polycyclic fused heterocycles. Functionalized indoline frameworks are central molecular architectures in numerous natural products and pharmaceuticals. polimi.it The amino group at the C-5 position can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions, while the ester at C-2 provides another handle for annulation or modification.
Synthetic chemists have utilized precursors like 5-nitroindoline, which can be readily reduced to the corresponding 5-aminoindoline core, to build complex scaffolds. nih.govacs.org These scaffolds, such as pyrroloindolines and pyridazinoindolines, are found in many bioactive natural products. polimi.it The synthesis of these complex systems often involves multi-step sequences where the indoline core is first constructed or modified, and subsequent reactions leverage the functionalities, such as the amino group, to build additional fused rings. For instance, multicomponent reactions involving aminoazoles and various electrophiles are a known pathway to generate diverse fused heterocyclic systems, a strategy applicable to aminoindolines. frontiersin.org The development of such synthetic routes allows for the creation of structurally complex and stereoselective ring systems from simpler aromatic precursors. polimi.it
Precursor for Indole (B1671886) and Indoline-Based Scaffolds in Medicinal Chemistry
The indole and indoline ring systems are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets. biosynth.com this compound is a key precursor for generating libraries of compounds based on these scaffolds. The indoline core itself is a feature of many pharmacologically active agents, and the substituents at the C-2 and C-5 positions allow for systematic structural modifications to explore structure-activity relationships (SAR). nih.govresearchgate.net
The synthesis of various biologically active molecules often begins with a foundational building block like an indole or indoline derivative. nih.govmdpi.com For example, the related compound Methyl 2-oxoindoline-5-carboxylate is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Similarly, the 5-amino group of this compound can be readily derivatized. It can undergo acylation, alkylation, or serve as a nucleophile in condensation reactions to attach various side chains or build larger molecular frameworks. The ester group, in turn, can be hydrolyzed to the corresponding carboxylic acid, which can then form amide bonds with a diverse range of amines, further expanding the chemical space accessible from this single precursor.
Synthetic Strategies for Pharmacologically Relevant Derivatives
A variety of synthetic strategies are employed to convert this compound and its precursors into pharmacologically relevant molecules. A common and powerful approach involves the use of its nitro-analogue, 5-nitroindoline or its esters. The nitro group is a versatile functional handle that can be carried through several synthetic steps before being reduced to the crucial 5-amino group. nih.govacs.org
Research has demonstrated the derivatization of 5-nitroindoline at the N-1 position through alkylation or acylation, followed by the reduction of the nitro group to afford the 5-aminoindoline scaffold. This intermediate can then be further functionalized. For example, the resulting amino group can be converted into an isothiocyanate, which is a key functional group for synthesizing various urea and thiourea derivatives with potential biological activity. acs.org A study focused on developing dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors utilized this strategy, highlighting its effectiveness in creating targeted therapeutic agents. nih.gov
The following table summarizes key synthetic transformations starting from 5-nitroindoline, a direct precursor to the 5-aminoindoline core.
| Starting Material | Reaction Step | Reagents | Product | Yield |
| 5-Nitroindoline | N-Acylation | 4-Fluorobenzoyl chloride | N-(4-fluorobenzoyl)-5-nitroindoline | 91% |
| 5-Nitroindoline | N-Acylation | 4-Fluorophenylacetyl chloride | N-(4-fluorophenylacetyl)-5-nitroindoline | 88% |
| 5-Nitroindoline | N-Boc Protection | Di-tert-butyl dicarbonate | N-Boc-5-nitroindoline | 88% |
| N-Boc-5-nitroindoline | Nitro Reduction | Hydrogenation | tert-Butyl 5-aminoindoline-1-carboxylate | 85% |
| N-Alkyl-5-aminoindolines | Isothiocyanate Formation | CS₂, Ethyl chloroformate | N-Alkyl-5-isothiocyanatoindolines | 48-77% |
This data is derived from synthetic procedures for related indoline derivatives. acs.org
Scaffold for Combinatorial Chemistry and High-Throughput Library Synthesis
The structural attributes of this compound make it an excellent scaffold for combinatorial chemistry and the high-throughput synthesis of compound libraries. nih.gov Combinatorial chemistry aims to rapidly generate large numbers of structurally diverse molecules for screening against biological targets. The presence of two chemically distinct and reactive sites—the nucleophilic amino group and the electrophilic ester carbonyl—allows for a divergent synthetic approach.
Using this scaffold, a library can be constructed by reacting the C-5 amino group with a set of diverse building blocks, such as carboxylic acids or sulfonyl chlorides, in a parallel format. Subsequently, the C-2 ester can be hydrolyzed to the carboxylic acid and coupled with a different set of building blocks, such as various amines. This two-dimensional diversification strategy can generate a vast number of unique compounds from a relatively small number of starting materials. Methodologies for high-throughput synthesis, often performed in multi-well plates, enable the efficient production and screening of such libraries, accelerating the discovery of new drug leads. nih.govnih.gov The rigid indoline core provides a consistent three-dimensional framework, allowing for systematic exploration of how different substituents affect biological activity.
Mechanistic and Theoretical Studies on Biological Interactions of Indoline Derivatives
Exploration of Indole (B1671886)/Indoline (B122111) Derivatives as Privileged Scaffolds in Drug Discovery
The indole nucleus and its reduced form, indoline, are recognized as "privileged scaffolds" in medicinal chemistry. ingentaconnect.comnih.gov This designation stems from their recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. ingentaconnect.comresearchgate.net These scaffolds have the ability to interact with a diverse range of biological targets, making them valuable starting points for the design of new therapeutic agents. ingentaconnect.com
Indole-containing compounds have demonstrated a vast spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities. researchgate.netmdpi.comnih.gov The versatility of the indole and indoline frameworks allows for structural modifications that can be fine-tuned to achieve desired biological effects. nih.govresearchgate.net This chemical tractability is a key reason why these scaffolds are so prevalent in drug discovery programs. nih.govresearchgate.net
The significance of the indole scaffold is further highlighted by its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. nih.govmdpi.com This natural precedent has inspired chemists to explore the chemical space around the indole and indoline cores, leading to the development of numerous drugs. ingentaconnect.com For example, the anticancer drug Sunitinib features an indolin-2-one core structure. nih.govnih.gov The ability of these scaffolds to bind to various receptors and enzymes underscores their importance in the development of new medicines targeting a wide range of diseases. ingentaconnect.com
Structure-Activity Relationship (SAR) Studies of Functionalized Indoline Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. nih.govnih.govacs.org For indoline derivatives, SAR studies have provided valuable insights into the structural requirements for their interaction with various biological targets. nih.govnih.gov
Key aspects explored in the SAR of indoline derivatives include:
Substitution Patterns: The position and nature of substituents on the indoline ring significantly influence biological activity. For instance, in a series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives, the introduction of different substituents in place of a Boc group was evaluated to understand its impact on NF-κB inhibitory activity and cytotoxicity. nih.gov
Ring Modifications: Altering the core indoline structure, for example by creating 3-azaindoline scaffolds, has been explored to develop novel IDO1 inhibitors. nih.gov
Stereochemistry: The three-dimensional arrangement of atoms can be critical for biological activity. Studies on α1A-adrenoceptor antagonists have shown that the (R)-enantiomers of certain indoline derivatives exhibit higher potency and selectivity compared to their (S)-counterparts. acs.org
These studies demonstrate that a deep understanding of the SAR of indoline derivatives is essential for the rational design of potent and selective therapeutic agents. nih.govacs.orgnih.gov
Mechanistic Insights into Biological Targets and Pathways of Indole/Indoline Analogues
Indole and indoline derivatives have emerged as a significant class of compounds that interfere with tubulin polymerization, a critical process in cell division, making them attractive as potential anticancer agents. nih.govnih.goveurekaselect.com Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.goveurekaselect.com Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. benthamscience.com
Several classes of indole-based compounds have been shown to inhibit tubulin polymerization, including:
Aroylindoles
Arylthioindoles
Diarylindoles
Indolylglyoxyamides nih.govglobalauthorid.com
The mechanism of action of these compounds often involves binding to the colchicine-binding site on tubulin, which prevents the assembly of microtubules. nih.gov For example, certain 6- and 7-heterocyclyl-1H-indole derivatives have shown potent inhibition of tubulin polymerization. nih.gov Molecular docking studies have revealed that these compounds can establish hydrogen bonds and hydrophobic interactions within the colchicine (B1669291) binding pocket. nih.gov
The natural product Vincristine, an indole alkaloid, is a well-known tubulin inhibitor used in cancer chemotherapy. nih.govwikipedia.org It functions by preventing the formation of microtubules in the mitotic spindle. nih.govwikipedia.org The success of such natural products has spurred the development of synthetic indole-based tubulin inhibitors with improved pharmacological properties. nih.govnih.gov
Inhibition of Thioredoxin Reductase (TrxR)
The thioredoxin (Trx) system, which includes thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a key antioxidant system in cells, crucial for maintaining redox homeostasis. nih.govijcrt.org TrxR is often overexpressed in cancer cells, contributing to tumor growth and drug resistance, making it an attractive target for anticancer therapy. nih.govijcrt.org
Certain indolin-2-one derivatives have been identified as potent inhibitors of TrxR. nih.govnih.gov These compounds typically contain a Michael acceptor moiety, which allows them to react with the selenocysteine (B57510) (Sec) residue in the C-terminal active site of TrxR. nih.govnih.gov This interaction is often irreversible and highly selective for TrxR over other related antioxidant enzymes like glutathione (B108866) reductase. nih.govnih.gov
The inhibition of TrxR by these indolin-2-one compounds leads to a cascade of cellular events:
Oxidation of Trx: The inhibition of TrxR prevents the reduction of oxidized Trx. nih.govnih.gov
Increased Oxidative Stress: The accumulation of oxidized Trx and the disruption of the Trx system lead to an increase in reactive oxygen species (ROS). nih.govresearchgate.net
Activation of Apoptotic Pathways: The increased oxidative stress can activate signaling pathways such as the apoptosis signal-regulating kinase 1 (ASK1) pathway, leading to programmed cell death (apoptosis). nih.govnih.govresearchgate.net
This mechanism of action highlights the potential of indolin-2-one-based compounds as novel anticancer agents that exploit the redox vulnerabilities of cancer cells. nih.govnih.gov
Disruption of Bacterial Membranes and Biofilm Formation Mechanisms
Indole and indoline derivatives have demonstrated significant antimicrobial activity, including the ability to disrupt bacterial membranes and inhibit biofilm formation. benthamdirect.comeurekaselect.comresearchgate.net Biofilms are communities of microorganisms encased in a self-produced matrix, which can confer resistance to antibiotics and the host immune system. nih.govresearchgate.net
The antimicrobial mechanisms of indole derivatives can involve:
Membrane Perturbation: Some indole-containing compounds can disrupt the integrity of bacterial cell membranes. nih.gov For example, certain α,ω-di(indole-3-carboxamido)polyamine derivatives have been shown to disrupt the bacterial membrane of Staphylococcus aureus and the outer membrane of Pseudomonas aeruginosa. nih.gov
Inhibition of Biofilm Formation: Indole and its derivatives can interfere with the signaling pathways that regulate biofilm formation. nih.govresearchgate.net For instance, indole has been shown to modulate biofilm formation in Klebsiella pneumoniae. nih.gov Some halogenated indoles have been found to inhibit Candida albicans biofilm and hyphal formation. researchgate.net
Interference with Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. frontiersin.orgresearchgate.net Indole derivatives can act as signaling molecules that interfere with QS systems. frontiersin.org For example, 7-hydroxyindole (B18039) has been shown to reduce the expression of quorum sensing-implicated genes in Acinetobacter baumannii. nih.gov
Disruption of Ca2+ Balance: In some microorganisms, such as diatoms, indole derivatives may inhibit growth and adhesion by disrupting the cellular calcium balance. researchgate.net
The multifaceted antimicrobial actions of indole and indoline derivatives make them promising candidates for the development of new agents to combat bacterial infections and biofilm-related problems. eurekaselect.comresearchgate.net
Exploration of Other Enzyme and Receptor Interactions
While specific enzymatic and receptor interaction data for Methyl 5-aminoindoline-2-carboxylate is not extensively detailed in the public domain, the broader class of indoline derivatives has been the subject of significant research, revealing interactions with a variety of biological targets. These studies provide a framework for understanding the potential biological activities of substituted indolines, including the title compound.
One area of active investigation is the development of indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are involved in inflammatory pathways, and their simultaneous inhibition is a promising strategy for treating inflammatory diseases. For instance, certain indoline derivatives have been identified as potent dual inhibitors of these enzymes.
Another significant area of research for indole derivatives, a closely related class of compounds, is in the field of oncology. For example, some indole-2-carboxamide derivatives have been evaluated for their antiproliferative activities and have shown inhibitory effects on enzymes such as vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.
Furthermore, the indole nucleus is a core component of molecules designed to inhibit HIV-1 integrase, an essential enzyme for viral replication. Studies have shown that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer activity of this enzyme. The core structure is capable of chelating with magnesium ions within the active site of the integrase, highlighting the importance of the heterocyclic system in mediating protein-ligand interactions.
The following table summarizes the enzymatic interactions of some indoline and indole derivatives, providing context for the potential targets of this compound.
| Derivative Class | Target Enzyme(s) | Biological Activity |
| Indoline-based compounds | 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory |
| Indole-2-carboxamides | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Antiproliferative |
| Indole-2-carboxylic acids | HIV-1 Integrase | Antiviral |
Computational Approaches in Rational Drug Design for Indoline-based Compounds
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For indoline-based structures, various computational techniques have been employed to understand their biological activities and to guide the synthesis of more potent and selective derivatives.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is crucial for understanding the molecular basis of a compound's biological activity. For indoline derivatives, docking studies have been instrumental in elucidating their mechanism of action.
For example, in the development of dual 5-LOX/sEH inhibitors, molecular docking has been used to screen libraries of indoline-based compounds and to predict their binding modes within the active sites of both enzymes. nih.gov These in silico studies have successfully identified promising scaffolds for further chemical synthesis and biological evaluation. nih.gov
Docking studies of spiro[indole-heterocycles] have also been conducted to investigate their potential antibacterial activity. These studies have helped to identify key interactions between the indoline core and the amino acid residues of bacterial enzymes, such as histidine kinase, providing insights into the structure-activity relationships of these compounds.
Pharmacophore Modeling for Indoline Derivatives
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can then be used to screen virtual libraries for novel compounds with the desired activity.
For indoline and related indole derivatives, pharmacophore models have been developed for various therapeutic targets. For instance, a pharmacophore model for pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors was created, consisting of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings (ADDRRR). nih.govtandfonline.com This model provides a clear understanding of the key structural requirements for JAK2 inhibition. nih.govtandfonline.com
Another study focused on developing a pharmacophore model for indolizine (B1195054) derivatives as phosphodiesterase IV (PDE4) inhibitors. appconnect.in The resulting model, which included features like a hydrogen bond acceptor and aromatic rings, proved to be a useful tool for designing new PDE4 inhibitors. appconnect.in
The key features identified in pharmacophore models for different indoline and indole derivatives are summarized in the table below.
| Derivative Class | Target | Key Pharmacophore Features |
| Pyrido-indole derivatives | Janus Kinase 2 (JAK2) | 1 Hydrogen Bond Acceptor, 2 Hydrogen Bond Donors, 3 Aromatic Rings (ADDRRR) nih.govtandfonline.com |
| Indolizine derivatives | Phosphodiesterase IV (PDE4) | Hydrogen Bond Acceptor, Aromatic Rings appconnect.in |
QSAR (Quantitative Structure-Activity Relationship) Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
Several QSAR studies have been conducted on indoline and indole derivatives to predict their activity against various biological targets. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on indole derivatives as phosphodiesterase (PDE) type IV inhibitors. nih.gov These studies identified key steric, electrostatic, and hydrophobic features that influence the inhibitory activity, providing valuable guidance for the design of more potent inhibitors. nih.gov
In another example, a QSAR model was developed for indole derivatives as antifungal agents against Candida albicans. tandfonline.com This model, based on quantum chemical descriptors, successfully predicted the antifungal activity and aided in the design of new, more effective compounds. tandfonline.com Furthermore, QSAR modeling has been applied to indole derivatives as antioxidants, leading to the identification of promising candidates with high antioxidant activity. mdpi.com
The statistical robustness of these QSAR models is typically evaluated using parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).
| Derivative Class | Biological Activity | QSAR Model Type | Key Findings |
| Indole derivatives | Phosphodiesterase IV (PDE) Inhibition | 3D-QSAR (CoMFA, CoMSIA) | Identified key steric, electrostatic, and hydrophobic features for activity. nih.gov |
| Indole derivatives | Antifungal (Candida albicans) | QSAR based on quantum chemical descriptors | Predicted antifungal activity and guided the design of new compounds. tandfonline.com |
| 1H-3-Indolyl derivatives | Antioxidant | 2D-QSAR | Recommended promising candidates for in vitro investigation. mdpi.com |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 5-aminoindoline-2-carboxylate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted anilines followed by esterification. For example, indoline carboxylates are often synthesized via catalytic methods such as rhodium-catalyzed aromatic amino-Claisen rearrangements (as seen in analogous indole derivatives) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to remove unreacted intermediates. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can confirm purity >95% .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm the indoline backbone and methyl ester group. Compare chemical shifts to related compounds like ethyl indole-2-carboxylate (δ ~4.3 ppm for ester -OCH-) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHNO).
- Melting Point Analysis : Compare observed mp (e.g., 232–234°C for indole-5-carboxylic acid derivatives) to literature values .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N or Ar) to avoid hydrolysis of the ester group or oxidation of the amino moiety. Stability studies on similar indoline derivatives recommend monitoring via TLC every 6 months .
Advanced Research Questions
Q. How can side reactions during synthesis (e.g., over-alkylation or ester hydrolysis) be minimized?
- Methodological Answer :
- Controlled Reaction Conditions : Use low temperatures (0–5°C) during amination steps to prevent poly-alkylation.
- Protecting Groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) before esterification, followed by deprotection with trifluoroacetic acid (TFA) .
- pH Monitoring : Maintain neutral pH during aqueous workups to avoid ester hydrolysis .
Q. What role does the 5-amino group play in modulating biological activity or chemical reactivity?
- Methodological Answer : The 5-amino group enhances nucleophilicity, enabling participation in Schiff base formation or coordination to metal catalysts. Comparative studies with fluorinated analogs (e.g., 5-fluoroindoline-2-carboxylic acid) suggest the amino group increases hydrogen-bonding potential, influencing binding affinity in enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify moisture. Cross-validate spectral data with synthetic intermediates (e.g., indoline-2-carboxylic acid derivatives) .
Q. What advanced applications exist for this compound in drug discovery?
- Methodological Answer : This compound serves as a precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
